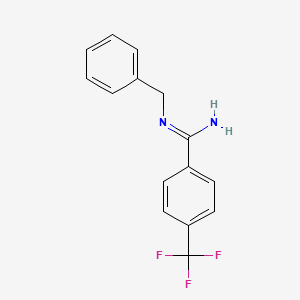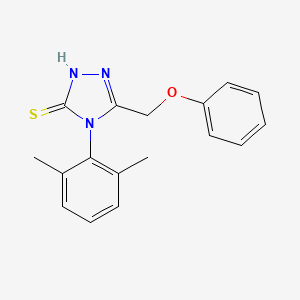
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.28788 g/mol This compound is characterized by the presence of a malonate ester group, a methoxy group, and a methylamino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate can be achieved through the malonic ester synthesis . This involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid. The reaction conditions typically involve the use of a strong base to deprotonate the alpha carbon, forming a carbanion that undergoes nucleophilic substitution with an alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . The specific methods and conditions used can vary depending on the scale of production and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon of the malonate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide) for deprotonation, alkyl halides for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation of the malonate ester group can yield substituted acetic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate exerts its effects involves several molecular targets and pathways:
Enolate Formation: The compound can form enolates through deprotonation, which then participate in nucleophilic substitution reactions.
Nucleophilic Substitution: The enolate acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Acetoacetic Ester: Another compound used in similar synthetic reactions, but with a ketone group instead of a malonate ester group.
Uniqueness
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is unique due to the presence of both a methoxy group and a methylamino group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes .
Eigenschaften
Molekularformel |
C14H17NO6 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
dimethyl 2-[hydroxy-[2-methoxy-6-(methylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C14H17NO6/c1-15-8-6-5-7-9(19-2)10(8)12(16)11(13(17)20-3)14(18)21-4/h5-7,15-16H,1-4H3 |
InChI-Schlüssel |
LCDQKLCMMFGQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)OC)C(=C(C(=O)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)



![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)

